molecular formula C15H19N3O5 B12339713 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile CAS No. 1006378-06-8

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile

Cat. No.: B12339713
CAS No.: 1006378-06-8
M. Wt: 321.33 g/mol
InChI Key: CKFSWUDHONAALT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C15H20N2O3. It is a nitrile derivative that belongs to the class of benzonitriles. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.

    Alkylation: The 3-hydroxy-4-methoxybenzonitrile is alkylated with N-(3-chloropropyl)morpholine to form the intermediate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.

    Nitration: The intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Similar structure but lacks the nitro group.

    Methyl 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzoate: Similar structure with a methyl ester group instead of a nitrile group.

Uniqueness

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1006378-06-8

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile

InChI

InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3

InChI Key

CKFSWUDHONAALT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

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